
N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide, also known as CP-122,721, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a highly selective antagonist of the neuropeptide Y (NPY) Y2 receptor, which has been implicated in a variety of physiological and pathological processes, including appetite regulation, stress response, anxiety, and depression.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide involves its selective binding to the NPY Y2 receptor, which is a G protein-coupled receptor (GPCR) that is widely expressed in the brain and peripheral tissues. Upon binding to the NPY Y2 receptor, N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide blocks the activation of downstream signaling pathways, leading to a reduction in the effects of NPY on various physiological processes.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of food intake and body weight gain, the modulation of anxiety and stress response, and the regulation of cardiovascular function. In addition, N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide has been shown to have potential therapeutic applications in the treatment of obesity, anxiety disorders, and cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide as a research tool is its high selectivity and specificity for the NPY Y2 receptor, which allows for the precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation of N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide and the NPY Y2 receptor. For example, further studies are needed to investigate the role of the NPY Y2 receptor in the regulation of appetite and food intake, as well as its potential as a target for the treatment of obesity. In addition, more research is needed to explore the potential therapeutic applications of N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide in the treatment of anxiety disorders and cardiovascular diseases. Finally, the development of more potent and selective NPY Y2 receptor antagonists may provide new opportunities for the investigation of this receptor and its role in various physiological and pathological processes.
合成法
The synthesis of N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide involves several steps, including the reaction of 2-chlorobenzylamine with ethyl 2-bromoacetate to form ethyl 2-(2-chlorobenzylamino)acetate, which is then reacted with 5-phenylpyrimidine-2-amine to form the intermediate 1-(5-phenylpyrimidin-2-yl)piperidin-3-ol. This intermediate is subsequently converted to the final product, N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide, through a series of chemical reactions.
科学的研究の応用
N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide has been widely used as a research tool to investigate the role of the NPY Y2 receptor in various physiological and pathological processes. For example, studies have shown that N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide can block the anxiolytic effects of NPY in animal models, suggesting that the NPY Y2 receptor may be involved in the regulation of anxiety and stress response. In addition, N-(2-chlorobenzyl)-1-(5-phenylpyrimidin-2-yl)piperidine-3-carboxamide has been shown to inhibit food intake and body weight gain in animal models, indicating that the NPY Y2 receptor may be a potential target for the treatment of obesity.
特性
IUPAC Name |
2-(2-ethylanilino)-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-3-18-9-7-8-12-22(18)28-25-26-17(2)23(31-25)24(29)27-19-13-15-21(16-14-19)30-20-10-5-4-6-11-20/h4-16H,3H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCPAFGXGUBOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

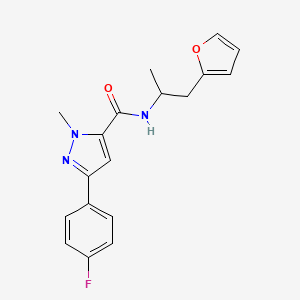
![3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2643882.png)
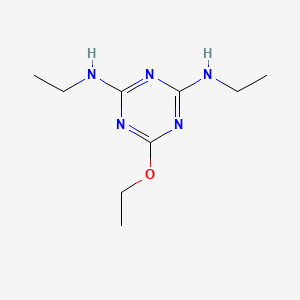
![2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide](/img/structure/B2643887.png)
![12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2643888.png)
![2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2643890.png)
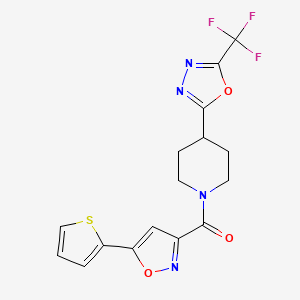

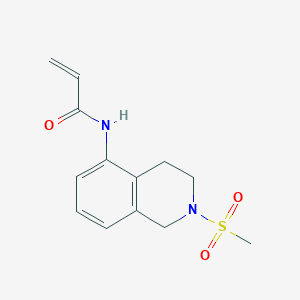

![9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2643899.png)
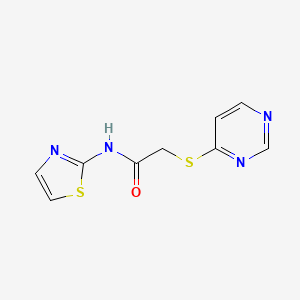
![2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol](/img/structure/B2643901.png)
![N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2643902.png)